(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide
Beschreibung
This compound is a structurally complex molecule featuring a 1,5-methanopyrido[1,2-a][1,5]diazocine core, a bicyclic scaffold that imparts conformational rigidity. Key substituents include:
- A 4-acetylphenyl group at the carboxamide position, which may enhance binding affinity through hydrophobic interactions.
- An 8-oxo group, which could influence electronic properties and metabolic stability.
The (1R,5R) stereochemistry is critical, as chirality often dictates pharmacological activity and target engagement .
Eigenschaften
Molekularformel |
C26H25FN4O5S |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
(1R,9R)-N-(4-acetylphenyl)-5-[(3-fluorophenyl)sulfonylamino]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide |
InChI |
InChI=1S/C26H25FN4O5S/c1-16(32)18-5-7-21(8-6-18)28-26(34)30-13-17-11-19(15-30)24-10-9-23(25(33)31(24)14-17)29-37(35,36)22-4-2-3-20(27)12-22/h2-10,12,17,19,29H,11,13-15H2,1H3,(H,28,34)/t17-,19+/m0/s1 |
InChI-Schlüssel |
GOFZFMDCMFCFPF-PKOBYXMFSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2C[C@@H]3C[C@H](C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex heterocyclic compound with potential biological significance. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : (1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide
- Molecular Formula : C₁₈H₁₈F N₃ O₃ S
- Molecular Weight : 353.42 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the 8-oxo group suggests potential antioxidant properties. Compounds with similar structures have been shown to counteract oxidative stress by scavenging reactive oxygen species (ROS) .
- DNA Repair Modulation : The compound may influence base excision repair (BER) pathways due to the structural resemblance to known substrates for DNA glycosylases. This could lead to enhanced repair of oxidative DNA damage .
Pharmacological Effects
Research indicates that compounds similar to this one exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is likely related to its ability to induce DNA damage response pathways .
- Anti-inflammatory Properties : Some derivatives with similar structures have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
In Vitro Studies
A study conducted on a related compound showed significant inhibition of cell growth in various cancer cell lines. The IC50 values indicated effective cytotoxicity at low micromolar concentrations .
In Vivo Studies
Animal models treated with similar compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings highlight the potential therapeutic applications of this class of compounds in oncology .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antitumor | 10 | DNA damage induction |
| Compound B | Anti-inflammatory | 15 | Cytokine modulation |
| (1R,5R) Compound | TBD | TBD | TBD |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 3-fluorophenylsulfonamido group in the target compound distinguishes it from analogs like 12 and 20 , which lack aromatic sulfonamide moieties. This substitution may improve metabolic stability or target specificity .
- Chirality differences (e.g., 1R,5S in 12 vs. 1R,5R in the target compound) could lead to divergent binding modes, as seen in ’s discussion of Pasteur’s work on enantiomer activity .
Mechanistic and Functional Comparisons
highlights that compounds with shared scaffolds often exhibit similar mechanisms of action (MOAs). For example:
- Oleanolic acid (OA) and hederagenin (HG), despite minor structural differences, showed overlapping protein targets in docking studies and transcriptome analyses .
- The target compound’s 8-oxo group and sulfonamido moiety may engage with kinase or protease targets, akin to how OA and HG interact with anti-inflammatory pathways .
In , structurally distinct compounds (e.g., 1-F ) demonstrated anxiolytic properties without motor impairment, suggesting that the target compound’s fluorophenylsulfonamido group could similarly enhance selectivity for neurological targets .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine atoms (e.g., in the 3-fluorophenylsulfonamido group) often reduce oxidative metabolism, as seen in ’s fluorinated analogs .
Vorbereitungsmethoden
Diazocine Scaffold Synthesis
The diazocine ring system, specifically the 1,5-methanopyrido[1,2-a]diazocine framework, is synthesized by cyclization of 2-aminobenzoic acid derivatives with isatoic anhydrides or related intermediates. A notable method involves:
- Reaction of substituted 1H-benzo[d]oxazine-2,4-diones (isatoic anhydrides) with 2-aminobenzoic acids to form methyl 2-(2-aminobenzamido)benzoates.
- Subsequent cyclization using sodium hydride in refluxing anhydrous tetrahydrofuran (THF) to afford dibenzo[b,f]diazocine derivatives in moderate yields (18–35%) depending on substitution patterns.
This three-step sequence is efficient for producing both symmetrical and asymmetrical diazocine scaffolds, enabling further functionalization.
Functionalization of Diazocine Core
The diazocine nucleus is typically halogenated (bromo or iodo substituents) at strategic positions to serve as handles for cross-coupling reactions. These halogenated intermediates are synthesized via:
- Boc-protection and reduction steps on substituted anilines to prepare aminoaniline building blocks.
- Incorporation of halogens during the synthesis of the diazocine ring to allow for subsequent palladium-catalyzed coupling.
Introduction of the 3-Fluorophenylsulfonamido Group
The 3-fluorophenylsulfonamido substituent is introduced through Buchwald–Hartwig amination or sulfonamide formation reactions:
- Palladium-catalyzed cross-coupling of halogenated diazocine intermediates with 3-fluorophenylsulfonamide derivatives enables selective N-arylation.
- Reaction conditions typically involve Pd(OAc)2 or PdBr2 catalysts with suitable phosphine ligands under inert atmosphere at elevated temperatures (50–100 °C) in dry solvents such as DMF or THF.
This step installs the fluorinated sulfonamide moiety critical for biological activity.
Installation of the N-(4-Acetylphenyl) Carboxamide
The N-(4-acetylphenyl) carboxamide group is introduced by amidation of the carboxylic acid or activated ester precursor derived from the diazocine core:
- Amidation is performed by treating the carboxylic acid intermediate with 4-acetylaniline under coupling conditions using carbodiimide reagents or other peptide coupling agents.
- The reaction proceeds under mild conditions to afford the carboxamide linkage without racemization or degradation of sensitive functionalities.
Cross-Coupling Reactions and Optimization
Suzuki–Miyaura Coupling
- Halogenated N-acetyl diazocines undergo Suzuki–Miyaura cross-coupling with arylboronic acids to install various aryl substituents, including fluorinated phenyl groups.
- Typical catalytic systems include Pd(OAc)2 with triphenylphosphine or JohnPhos ligands.
- Reactions are conducted in dry DMF or THF under nitrogen at temperatures ranging from 50 to 100 °C for 16 hours.
- Yields vary from 45% to 88% depending on the substituents and halogen used (iodo substrates generally give higher yields than bromo).
Stille Coupling
Buchwald–Hartwig Amination
- Amino-substituted diazocine derivatives are synthesized via Buchwald–Hartwig coupling with Boc-protected amines followed by deprotection.
- Catalysts such as Pd2(dba)3 with suitable ligands facilitate the amination step.
- This method allows the introduction of amino groups that can be further functionalized or serve as bioactive sites.
Oxidation and Final Functional Group Transformations
- The 8-oxo group on the tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocine ring is introduced by selective oxidation of the corresponding tetrahydro intermediate.
- Common oxidizing agents include mild reagents compatible with sensitive functional groups to avoid overoxidation.
- The final compound is purified by chromatographic techniques and characterized by NMR, MS, and X-ray crystallography to confirm stereochemistry and substitution pattern.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Diazocine core cyclization | Isatoic anhydride + 2-aminobenzoic acid, NaH/THF reflux | 18–35% | Three-step sequence for scaffold assembly |
| 2 | Halogenation | Boc-protection, reduction, halogen introduction | Variable | Prepares coupling handles |
| 3 | Suzuki–Miyaura coupling | Pd catalyst, arylboronic acid, dry DMF/THF, 50–100 °C | 45–88% | Installation of aryl substituents, including fluorophenyl |
| 4 | Stille coupling | Pd catalyst, tributylvinyltin, dry DMF/THF | 65–78% | Vinylation and alkene substitution |
| 5 | Buchwald–Hartwig amination | Pd catalyst, Boc-protected amines, deprotection | Moderate | Amino group introduction |
| 6 | Amidation | 4-Acetylaniline, coupling agents | High | Formation of N-(4-acetylphenyl) carboxamide |
| 7 | Oxidation | Mild oxidants | Variable | Installation of 8-oxo group |
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Methodological Answer:
The synthesis of this polycyclic compound requires strategic planning due to its fused diazocine core, sulfonamido group, and stereochemical complexity. Key steps include:
- Core scaffold construction : Cyclization reactions using diaryliodonium salts (as in carbazole synthesis ) or flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation ) to optimize intermediates.
- Sulfonamido introduction : Controlled coupling of 3-fluorophenylsulfonamide with the pyrido-diazocine backbone via nucleophilic substitution or metal-catalyzed cross-coupling.
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to ensure (1R,5R) configuration, verified by X-ray crystallography or advanced NMR .
- Purification : High-resolution chromatography (e.g., Chromolith HPLC Columns ) to isolate enantiomerically pure fractions.
Advanced: How can reaction yields be optimized during the introduction of the 3-fluorophenylsulfonamido group?
Methodological Answer:
Yield optimization involves:
- Design of Experiments (DoE) : Statistical modeling to test variables like temperature, solvent polarity (DMF vs. THF), and catalyst loading .
- Activation strategies : Pre-activation of the sulfonamide using N-hydroxysuccinimide (NHS) esters or coupling reagents (e.g., EDCI/HOBt) to enhance reactivity .
- In-situ monitoring : Flow chemistry setups with real-time UV/Vis or MS detection to identify side reactions (e.g., sulfonamide hydrolysis) .
- Workup protocols : Precipitation or extraction to recover unreacted starting materials for reuse .
Basic: What spectroscopic methods are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the acetylphenyl (δ ~2.5 ppm for CH3), fluorophenyl (δ ~7.2–7.6 ppm), and diazocine protons (δ ~3.0–4.5 ppm for bridgehead H) .
- IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and sulfonamido (S=O stretches ~1150–1350 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can researchers resolve discrepancies in stereochemical assignments of the diazocine core?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- NOESY NMR : Detect spatial proximity between bridgehead protons (e.g., H1 and H5 in the diazocine ring) to confirm relative stereochemistry .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Basic: How to design enzyme inhibition assays for evaluating this compound’s pharmacological activity?
Methodological Answer:
- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, matrix metalloproteinases) based on structural analogs .
- Assay conditions : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs) in pH 7.4 buffer with 1–10 µM compound .
- Control experiments : Include positive inhibitors (e.g., acetazolamide) and assess non-specific binding via thermal shift assays .
Advanced: How to address variability in enzyme inhibition data across different cell lines?
Methodological Answer:
- Cell permeability studies : Measure intracellular concentrations via LC-MS/MS and correlate with activity (e.g., using Caco-2 monolayers for membrane permeability) .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) causing false negatives .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific kinase interactions .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-DAD : Use a Purospher® STAR column (C18, 5 µm) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
- Chiral chromatography : Confirm enantiomeric excess (e.g., Chiralpak AD-H column) .
- Elemental analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
Advanced: How to troubleshoot low reproducibility in biological activity studies?
Methodological Answer:
- Batch variability analysis : Compare NMR and HRMS data across synthetic batches to detect trace impurities (e.g., residual solvents) .
- Assay standardization : Use robotic liquid handlers to minimize pipetting errors and include internal controls (e.g., Z’-factor >0.5) .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test for outliers) and report IC50 values with 95% confidence intervals .
Basic: What synthetic precursors are critical for constructing the pyrido[1,2-a][1,5]diazocine core?
Methodological Answer:
- Key intermediates :
- N-Boc-protected aminopyridine for nucleophilic ring-opening.
- Cyclohexenone derivatives for Diels-Alder reactions to form the bicyclic structure .
- 3-Fluorophenylsulfonyl chloride for sulfonamidation .
- Coupling strategies : Mitsunobu reaction or Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation .
Advanced: How to analyze and mitigate competing side reactions during carboxamide formation?
Methodological Answer:
- Reaction profiling : Use LC-MS to detect intermediates (e.g., over-acylated byproducts) and adjust stoichiometry .
- Protecting groups : Temporarily block the sulfonamido nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired acylation .
- Solvent optimization : Switch from DMF to less nucleophilic solvents (e.g., dichloromethane) to suppress hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
